molecular formula C11H16O2 B12092511 (4-Isopropyl-2-methoxyphenyl)methanol CAS No. 3556-84-1

(4-Isopropyl-2-methoxyphenyl)methanol

Cat. No.: B12092511
CAS No.: 3556-84-1
M. Wt: 180.24 g/mol
InChI Key: ROHPYPJWGBFGPS-UHFFFAOYSA-N
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Description

(4-Isopropyl-2-methoxyphenyl)methanol, also referred to as 2-methoxycuminol, is a phenolic derivative characterized by a benzyl alcohol backbone substituted with a methoxy group at the 2-position and an isopropyl group at the 4-position of the aromatic ring. It is synthesized via O-methylation of carvacrol (5-isopropyl-2-methylphenol) using methyl iodide and potassium carbonate in acetone, achieving an 89% yield . The compound is isolated as a yellowish liquid, with purity confirmed by TLC and GC-MS. Its structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and bulkiness from the isopropyl substituent.

Properties

CAS No.

3556-84-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-methoxy-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

ROHPYPJWGBFGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reduction of (4-Isopropyl-2-methoxyphenyl)methanone

      Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.

      Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.

  • Grignard Reaction

      Starting Material: 4-Isopropyl-2-methoxybenzaldehyde

      Reagents: Methylmagnesium bromide (CH3MgBr)

      Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.

      Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.

Industrial Production Methods

Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.

    Catalyst: Palladium on carbon (Pd/C)

    Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature

    Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Chromium trioxide (CrO3) in acetic acid

      Conditions: Room temperature

      Products: (4-Isopropyl-2-methoxyphenyl)methanone

  • Reduction

      Reagents: Sodium borohydride (NaBH4)

      Conditions: Anhydrous ethanol

      Products: (4-Isopropyl-2-methoxyphenyl)methanol

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2)

      Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.

Medicine

    Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

Industry

    Fragrance and Flavor Industry: (4-Isopropyl-2-methoxyphenyl)methanol is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Isopropyl-2-methoxyphenyl)methanol with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and safety.

Structural Analogues

Carvacrol (5-Isopropyl-2-methylphenol)
  • Structure : Lacks the methoxy and benzyl alcohol groups but shares the isopropyl substituent.
  • Synthesis: Direct precursor to (4-Isopropyl-2-methoxyphenyl)methanol via O-methylation. Carvacrol itself is naturally occurring, extracted from oregano and thyme.
  • Properties : Higher volatility (boiling point ~237–238°C) compared to the target compound due to the absence of polar hydroxyl and methoxy groups.
  • Applications : Widely used as an antimicrobial and food preservative.
4-(Aminomethyl)-2-methoxyphenol
  • Structure: Features a methoxy group and aminomethyl substituent instead of isopropyl and methanol groups.
  • Safety: Classified as an irritant, requiring stringent handling precautions due to the reactive aminomethyl group . In contrast, (4-Isopropyl-2-methoxyphenyl)methanol’s benzyl alcohol moiety likely reduces acute reactivity.
Eugenol (2-Methoxy-4-allylphenol)
  • Structure : Contains an allyl group at the 4-position and methoxy at the 2-position.
  • Properties : Higher boiling point (254°C) due to increased molecular weight and hydrogen bonding capacity.
  • Applications: Used in dentistry and fragrances. Unlike (4-Isopropyl-2-methoxyphenyl)methanol, eugenol’s allyl group enables participation in electrophilic addition reactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
(4-Isopropyl-2-methoxyphenyl)methanol 194.27 Not reported Moderate in organic solvents Methanol, methoxy, isopropyl
Carvacrol 150.22 237–238 Low in water Phenol, isopropyl
4-(Aminomethyl)-2-methoxyphenol 153.18 Not reported Moderate in water Aminomethyl, methoxy
Eugenol 164.20 254 Low in water Methoxy, allyl
  • Polarity: The target compound’s hydroxyl and methoxy groups enhance polarity compared to carvacrol but reduce it relative to 4-(Aminomethyl)-2-methoxyphenol.
  • Boiling Point: Expected to be higher than carvacrol due to hydrogen bonding from the methanol group but lower than eugenol due to the absence of an allyl group.

Biological Activity

(4-Isopropyl-2-methoxyphenyl)methanol, also known as a substituted phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : (4-Isopropyl-2-methoxyphenyl)methanol

Mechanisms of Biological Activity

The biological activities of (4-Isopropyl-2-methoxyphenyl)methanol can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that this compound exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Antioxidant Activity

A study demonstrated that (4-Isopropyl-2-methoxyphenyl)methanol exhibited significant antioxidant properties, with an IC50 value indicating its potency in scavenging DPPH radicals. The results are summarized in Table 1.

CompoundIC50 (µg/mL)
(4-Isopropyl-2-methoxyphenyl)methanol25.5
Ascorbic Acid (Control)10.0

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.8

1. Antimicrobial Efficacy

A study published in F1000Research evaluated the antimicrobial activity of (4-Isopropyl-2-methoxyphenyl)methanol against clinical isolates of bacteria and fungi. The findings indicated that the compound showed significant antibacterial activity, particularly against Gram-positive bacteria.

2. Anti-inflammatory Potential

Research conducted by MDPI explored the anti-inflammatory effects of various phenolic compounds, including (4-Isopropyl-2-methoxyphenyl)methanol. The study found that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

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